
2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C7H6BrNO . It is a derivative of benzamide, which is an important building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The compound is likely to form intermolecular hydrogen bonds, contributing to its solid-state structure .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide reveals diverse applications in chemistry, particularly in synthesis and structural analysis. For instance, the base-catalysed reactions of α-bromo-N-benzyl-propionamide and -isobutyramide with sodium hydride result in the formation of 2-amino-oxazolidinones, highlighting a pathway for synthesizing oxazolidinone derivatives, which are important in pharmaceutical chemistry (Zanotti et al., 1980). Additionally, the synthesis of 2-(5-Phenylthiazol-4-y1)benzoic acids, through a four-step process including the preparation of α-bromo ketone, further underscores the versatility of brominated compounds in synthesizing complex molecules with potential biological activities (Teitei, 1980).
Conformational Studies and Molecular Interactions
Conformationally restricted analogues of remoxipride, including cyclic benzamides, have been synthesized to explore their affinity to dopamine D-2 receptors, highlighting the role of structural modification in enhancing receptor affinity and providing insights into the design of antipsychotic agents (Norman et al., 1993). Moreover, the study of antipyrine-like derivatives such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide offers insights into intermolecular interactions, crystal packing, and the significance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, which are crucial for understanding drug-receptor interactions and designing more effective drugs (Saeed et al., 2020).
Antimicrobial and Antipathogenic Activities
The exploration of thiourea derivatives, specifically acylthioureas, for their interaction with bacterial cells and potential anti-pathogenic activity, demonstrates the application of brominated benzamides in developing novel antimicrobial agents. These studies reveal the significance of halogen atoms in enhancing antimicrobial efficacy, providing a basis for further research into antibiofilm properties and the development of new therapeutic agents (Limban et al., 2011).
properties
IUPAC Name |
2-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDGELGYKLHLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



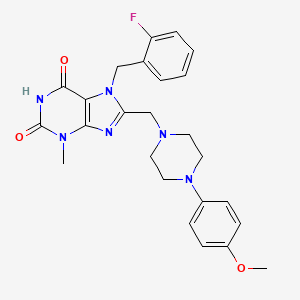
![(4-Phenyloxan-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776742.png)
![3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![2-(2-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2776746.png)
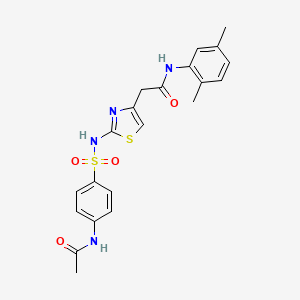
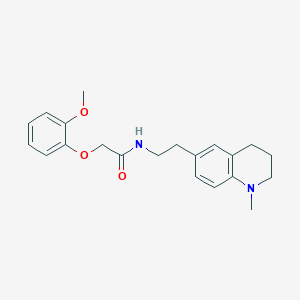
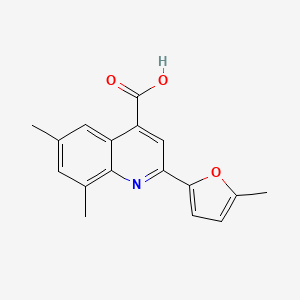
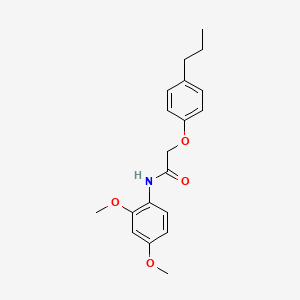
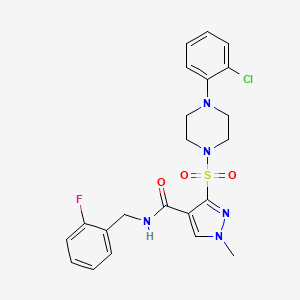
![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)
